LF3

Description

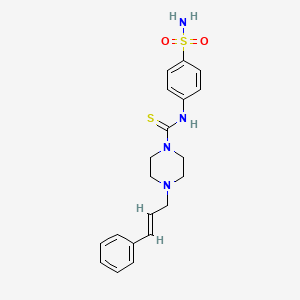

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-3-phenylprop-2-enyl]-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2S2/c21-28(25,26)19-10-8-18(9-11-19)22-20(27)24-15-13-23(14-16-24)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2,(H,22,27)(H2,21,25,26)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQIFHLBPBLRRM-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LF3 Compound: A Technical Guide to its Mechanism of Action in Wnt/β-Catenin Signaling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of LF3, a small-molecule inhibitor of the Wnt/β-catenin signaling pathway. The information presented herein is intended to support research and drug development efforts targeting this critical oncogenic pathway.

Core Mechanism of Action

This compound is a selective antagonist of the protein-protein interaction between β-catenin and T-cell factor 4 (TCF4).[1][2][3][4] This interaction is a critical downstream step in the canonical Wnt signaling cascade. By disrupting the formation of the β-catenin/TCF4 complex, this compound effectively inhibits the transcription of Wnt target genes that are crucial for cancer cell proliferation, survival, and maintenance of a stem-cell-like state.[1][2][4] Notably, this compound's mechanism is specific to this nuclear interaction and does not interfere with the role of β-catenin in cell-cell adhesion mediated by E-cadherin.[1][2][4]

Quantitative Data

The inhibitory activity of this compound on the β-catenin/TCF4 interaction has been quantified, as summarized in the table below.

| Parameter | Value | Reference |

| IC50 | 1.65 µM | [1] |

| IC50 | < 2 µM | [3][4][5] |

Signaling Pathway

The canonical Wnt signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation during embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers. This compound intervenes at a key regulatory node of this pathway.

In the absence of a Wnt ligand, cytoplasmic β-catenin is phosphorylated by a "destruction complex," leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. There, it binds to TCF/LEF transcription factors, including TCF4, to activate the expression of target genes such as c-Myc and Cyclin D1.

This compound directly blocks the binding of β-catenin to TCF4 in the nucleus, thereby preventing the transcription of these target genes and inhibiting the pro-tumorigenic effects of aberrant Wnt signaling.

Figure 1: Mechanism of action of this compound in the canonical Wnt signaling pathway.

Biological Effects of this compound

-

Inhibition of Wnt/β-catenin Signaling: this compound effectively suppresses Wnt/β-catenin signaling in cancer cells that have high endogenous Wnt activity.[1]

-

Anti-proliferative Activity: The compound inhibits the proliferation of colon cancer cells by inducing cell-cycle arrest.[1][2]

-

Suppression of Cancer Cell Motility: this compound reduces the migratory capacity of cancer cells, a key feature associated with metastasis.[1]

-

Inhibition of Cancer Stem Cell Self-Renewal: this compound has been shown to block the self-renewal capacity of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.[1][2][4]

-

In Vivo Anti-tumor Efficacy: In a mouse xenograft model of colon cancer, this compound administration led to reduced tumor growth and induced differentiation of cancer cells.[1][2][4]

-

Safety Profile: this compound does not induce cell death and has not been observed to interfere with E-cadherin-mediated cell-cell adhesion.[1][2][4] In vivo studies have indicated no significant toxicity to mice, with the normal histology of the gut remaining undisturbed.[2][4]

Experimental Protocols

The following are summaries of key experimental protocols that have been used to characterize the activity of this compound.

In Vitro Cellular Assays

-

Cell Lines: A variety of cancer cell lines have been utilized, including colon cancer (HCT116, HT29, HCT15, SW480, SW620, LS174T, SW48), breast cancer (MCF7), and others (HeLa, HEK293, MDCK).[1][2][4]

-

Compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 50 mM), which is then further diluted in culture medium to the desired working concentrations.[1]

-

Treatment Conditions: Cells are generally treated with this compound at concentrations ranging from 3.3 to 60 µM for 24 hours.[1][2][4]

-

Proliferation Assay (BrdU Incorporation):

-

Treat cells with this compound for 24 hours.

-

Label cells with 5-bromo-2'-deoxyuridine (BrdU) for 4-5 hours.

-

Detect incorporated BrdU using an anti-BrdU antibody and a suitable detection method (e.g., flow cytometry or immunofluorescence) to quantify the percentage of proliferating cells.[1]

-

-

Co-Immunoprecipitation and Western Blotting:

-

Treat cells with increasing concentrations of this compound.

-

Lyse the cells and immunoprecipitate β-catenin from the protein extracts using an anti-β-catenin antibody.

-

Separate the immunoprecipitated proteins by SDS-PAGE.

-

Perform a Western blot to detect the amount of TCF4 and LEF1 that co-immunoprecipitated with β-catenin. A reduction in the amount of co-precipitated TCF4/LEF1 indicates disruption of the interaction by this compound.[2][4]

-

-

Cancer Stem Cell Sphere Formation Assay:

-

Dissociate cancer cells into a single-cell suspension.

-

Plate the cells at a low density in non-adherent culture conditions with appropriate stem cell media.

-

Treat the cells with this compound at various concentrations.

-

After a suitable incubation period (e.g., 7-10 days), count the number and size of the formed spheres (spheroids). A decrease in sphere formation indicates an inhibition of self-renewal capacity.[2][4]

-

Figure 2: A summary of the experimental workflows for evaluating the efficacy of this compound.

In Vivo Xenograft Studies

-

Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice are commonly used as they can accept human tumor xenografts.[1][5]

-

Tumor Implantation: Human colon cancer cells (e.g., SW480) are subcutaneously injected into the mice.[1][5]

-

Compound Administration: this compound is administered intravenously (i.v.) at a dose of 50 mg/kg body weight.[1][5]

-

Dosing Schedule: A typical dosing regimen involves three rounds of treatment over five consecutive days, with two-day breaks in between each round.[1][5]

-

In Vivo Formulation: For intravenous administration, this compound can be formulated in various ways. One example protocol is a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

-

Efficacy and Toxicity Assessment: Tumor growth is monitored regularly throughout the study. At the end of the study, tumors are excised for further analysis (e.g., histology to assess differentiation). Normal tissues, such as the gut, are also examined for any signs of toxicity.[1]

References

LF3 Inhibitor: A Deep Dive into its Molecular Target and Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LF3 is a small-molecule inhibitor that has garnered significant attention in cancer research for its targeted disruption of a critical protein-protein interaction within the Wnt/β-catenin signaling pathway. This pathway, when aberrantly activated, is a key driver in the initiation and progression of numerous human cancers, particularly colorectal and head and neck cancers. This document provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and detailed experimental protocols for its characterization, serving as a vital resource for researchers in oncology and drug development.

The Molecular Target of this compound: β-catenin/TCF4 Interaction

The primary molecular target of this compound is the protein-protein interaction between β-catenin and T-cell factor 4 (TCF4) .[1][2][3][4][5] This interaction is a pivotal downstream event in the canonical Wnt signaling cascade. In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex. Upon Wnt pathway activation, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it binds to TCF/LEF transcription factors, including TCF4, to drive the expression of Wnt target genes that promote cell proliferation, motility, and stem cell self-renewal.[3]

This compound acts as an antagonist of this interaction, thereby inhibiting the formation of the β-catenin/TCF4 transcriptional complex.[3][6][7] This disruption prevents the transcription of Wnt target genes, leading to the suppression of cancer-related cellular processes.[3][6][7]

Quantitative Data Summary

The inhibitory and cytotoxic activities of this compound have been quantified across various experimental setups. The following table summarizes the key quantitative data available for this compound.

| Parameter | Description | Value | Cell Line/System | Reference |

| IC50 | Inhibition of β-catenin/TCF4 interaction | 1.65 µM | Biochemical Assay | [6][7] |

| IC50 | Inhibition of β-catenin/TCF4 interaction | < 2 µM | Biochemical Assay | [2][5][8][9] |

| IC50 | Cytotoxicity in GES-1 gastric cancer cells | 24.68 µM | Cell-based Assay | [1] |

| IC50 | Cytotoxicity in HGC-27 gastric cancer cells | 18.2 µM | Cell-based Assay | [1] |

| IC50 | Cytotoxicity in MKN45 gastric cancer cells | 489 µM | Cell-based Assay | [1] |

| IC50 | Cytotoxicity in AGS gastric cancer cells | 56.76 µM | Cell-based Assay | [1] |

Signaling Pathway Perturbation by this compound

This compound's mechanism of action is centered on the canonical Wnt/β-catenin signaling pathway. By disrupting the β-catenin/TCF4 interaction, this compound effectively blocks the downstream signaling events that are crucial for cancer cell survival and proliferation.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Co-Immunoprecipitation to Assess β-catenin/TCF4 Interaction

This protocol details the method to verify the disruption of the β-catenin-TCF4 interaction by this compound.

Cell Lines: HCT116, HT29, SW480 (colon cancer cell lines with high Wnt activity).[6][8][9]

Reagents:

-

This compound (dissolved in DMSO to a stock concentration of 50 mM).[6]

-

Culture medium (e.g., DMEM, RPMI-1640) with 10% FBS.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Antibodies: anti-β-catenin, anti-TCF4, anti-LEF1, and appropriate secondary antibodies.[8][9]

-

Protein A/G magnetic beads.

Procedure:

-

Seed cells in 10 cm dishes and grow to 80-90% confluency.

-

Treat cells with increasing concentrations of this compound (e.g., 0, 10, 30, 60 µM) for 24 hours.[6][8][9]

-

Lyse the cells and quantify protein concentration.

-

Incubate 500-1000 µg of protein extract with an anti-β-catenin antibody overnight at 4°C.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against TCF4 and LEF1 to detect the amount of co-precipitated transcription factors.[8][9] A reduction in the TCF4/LEF1 signal in this compound-treated samples indicates inhibition of the interaction.

Cell Proliferation Assay (BrdU Incorporation)

This protocol measures the effect of this compound on the proliferation of cancer cells.

Cell Lines: HCT116, HT29 (colon cancer), MCF7 (breast cancer).[6]

Reagents:

-

This compound (dissolved in DMSO).[6]

-

BrdU labeling solution.

-

Fixing/denaturing solution.

-

Anti-BrdU antibody.

-

Appropriate detection reagents (e.g., HRP-conjugated secondary antibody and substrate).

Procedure:

-

Seed cells in 96-well plates.

-

Treat cells with this compound at various concentrations (e.g., 0, 30, 60 µM) for 24 hours.[6]

-

Add BrdU labeling solution to the cells and incubate for 4-5 hours to allow incorporation into newly synthesized DNA.[6]

-

Fix and denature the cellular DNA.

-

Incubate with an anti-BrdU antibody.

-

Add a secondary antibody and the detection substrate.

-

Measure the signal using a microplate reader. A decrease in signal intensity corresponds to reduced cell proliferation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of the this compound inhibitor.

Caption: Experimental workflow for this compound inhibitor characterization.

Conclusion

This compound is a potent and specific inhibitor of the β-catenin/TCF4 protein-protein interaction, a key nexus in the oncogenic Wnt signaling pathway. By disrupting this interaction, this compound effectively suppresses the transcription of Wnt target genes, leading to reduced cancer cell proliferation and self-renewal. The data and protocols presented in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other inhibitors targeting this critical oncogenic pathway.

References

- 1. caymanchem.com [caymanchem.com]

- 2. ebiohippo.com [ebiohippo.com]

- 3. A Small-Molecule Antagonist of the β-Catenin/TCF4 Interaction Blocks the Self-Renewal of Cancer Stem Cells and Suppresses Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A small-molecule this compound abrogates β-catenin/TCF4-mediated suppression of NaV1.5 expression in HL-1 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. selleckchem.com [selleckchem.com]

- 9. abmole.com [abmole.com]

LF3 as a β-catenin/TCF4 Interaction Antagonist: A Technical Guide

Introduction

This technical guide provides an in-depth overview of LF3, a small-molecule antagonist of the β-catenin/T-cell factor 4 (TCF4) interaction. Deregulation of the Wnt/β-catenin signaling pathway is a critical factor in the initiation and progression of numerous human cancers, particularly colorectal cancer. The interaction between nuclear β-catenin and transcription factors of the TCF/LEF family is the final step in this canonical pathway, leading to the transcription of genes that drive cell proliferation, survival, and differentiation. Consequently, inhibiting this specific protein-protein interaction (PPI) represents a highly attractive strategy for targeted cancer therapy.

This compound, a 4-thioureido-benzenesulfonamide derivative, was identified through high-throughput screening as a potent and specific inhibitor of the β-catenin/TCF4 interaction.[1] This guide will detail its mechanism of action, quantitative efficacy, key experimental methodologies, and its effects on cancer cells both in vitro and in vivo.

Mechanism of Action

The canonical Wnt signaling pathway is tightly regulated. In its "off" state, cytoplasmic β-catenin is phosphorylated by a destruction complex (containing APC, Axin, GSK3β, and CK1α), leading to its ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptors, this destruction complex is inhibited. β-catenin then accumulates in the cytoplasm and translocates to the nucleus, where it binds to TCF/LEF transcription factors to activate target gene expression, such as c-myc and cyclin D1.[2][3]

This compound functions by directly disrupting the critical interaction between the armadillo (ARM) repeat domain of β-catenin and the N-terminal region of TCF4.[2][4] By binding to β-catenin, this compound prevents the recruitment of TCF4, thereby blocking the formation of the active transcriptional complex and inhibiting the expression of Wnt target genes.[4] This leads to the suppression of cancer-related phenotypes without inducing general cell death.[1]

Caption: Canonical Wnt signaling pathway and the point of this compound inhibition.

Quantitative Efficacy Data

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The data highlights its potency in disrupting the β-catenin/TCF4 interaction and its subsequent effects on Wnt-dependent cancer cells.

Table 1: In Vitro Inhibition of β-catenin/TCF4 Interaction by this compound

| Assay Type | Description | IC50 Value (μM) | Reference |

|---|---|---|---|

| AlphaScreen | Amplified Luminescent Proximity Homogeneous Assay | 1.65 | [5][6] |

| ELISA | Enzyme-Linked Immunosorbent Assay | 1.82 |[6][7] |

Table 2: Cellular Effects of this compound on Wnt Signaling and Cancer Cell Phenotypes

| Cell Line | Assay Type | This compound Concentration | Effect | Reference |

|---|---|---|---|---|

| HCT116, HT29, MCF7 | BrdUrd Labeling (Proliferation) | 30, 60 µM | Inhibition of cell-cycle progression | [5] |

| HCT116 | Co-Immunoprecipitation | Increasing concentrations | Reduced TCF4/LEF1 bound to β-catenin | [8] |

| TOP-GFP Reporter Cells | Reporter Assay | Increasing concentrations | Reduced GFP intensity (Wnt inhibition) | [8] |

| HeLa (TOPflash) | Luciferase Reporter Assay | 10 µM | Inhibition of Wnt3a- and CHIR99021-induced signaling | [8] |

| Colon/Head & Neck CSCs | Sphere Formation Assay | Concentration-dependent | Blocked self-renewal capacity | [1] |

| HL-1 Cardiomyocytes | Western Blot / qRT-PCR | 10 µM | Increased NaV1.5 expression (reversing β-catenin/TCF4 suppression) |[4][9] |

Table 3: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Cell Line | Dosage & Administration | Outcome | Reference |

|---|

| NOD/SCID Mice | SW480 (colon cancer) | 50 mg/kg, intravenous | Significantly reduced tumor growth and induced differentiation |[1][2][5] |

Key Experimental Protocols

The characterization of this compound involved a series of robust experimental procedures, from initial discovery to in vivo validation.

Caption: High-throughput screening (HTS) workflow for the discovery of this compound.

High-Throughput Screening (AlphaScreen & ELISA)

The discovery of this compound was facilitated by a high-throughput screening campaign designed to identify inhibitors of the β-catenin/TCF4 interaction.[2]

-

Principle: The primary screen utilized the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.[6] In this assay, a GST-tagged armadillo domain of β-catenin was bound to donor beads, and a His-tagged/biotinylated N-terminal region of TCF4 was bound to acceptor beads. When β-catenin and TCF4 interact, the beads are brought into close proximity, generating a chemiluminescent signal upon excitation. Small molecules that disrupt this interaction cause a loss of signal.

-

Protocol:

-

A library of 16,000 synthetic compounds was screened.[2]

-

Recombinant GST-β-catenin (residues 134-668) and His-TCF4 (residues 1-79) proteins were incubated with the compounds.[2]

-

AlphaScreen donor and acceptor beads were added, and the mixture was incubated in the dark.

-

The signal was read on an appropriate plate reader. A decrease in signal indicated potential inhibitory activity.

-

-

Confirmation: Hits from the primary screen were validated using a confirmatory ELISA, which similarly measured the binding of the recombinant proteins.[6]

Co-Immunoprecipitation (Co-IP)

This assay was used to confirm that this compound disrupts the interaction between endogenous β-catenin and TCF4 in a cellular context.[4][8]

-

Principle: An antibody specific to β-catenin is used to pull down β-catenin from cell lysates. Proteins that are bound to β-catenin are co-precipitated and can be identified by Western blotting.

-

Protocol:

-

HCT116 colon cancer cells were treated with increasing concentrations of this compound for a specified duration (e.g., 24 hours).[8]

-

Cells were lysed, and total protein was extracted.

-

The lysate was incubated with an anti-β-catenin antibody conjugated to magnetic or agarose beads.

-

The beads were washed to remove non-specifically bound proteins.

-

The bound protein complexes were eluted from the beads.

-

Eluted samples were resolved by SDS-PAGE and transferred to a membrane for Western blotting using antibodies against TCF4 and LEF1. A dose-dependent decrease in the TCF4/LEF1 signal indicates inhibition of the interaction.[8]

-

Luciferase Reporter Gene Assay

This cell-based assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.[8]

-

Principle: Cells are transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (e.g., TOPflash). When the Wnt pathway is active, the β-catenin/TCF4 complex binds to these sites and drives luciferase expression, which can be measured by luminescence.

-

Protocol:

-

HeLa or HEK293 cells were co-transfected with the TOPflash-Luciferase plasmid and a control plasmid (e.g., pRL-SV40 Renilla luciferase for normalization).[8]

-

Wnt signaling was stimulated using recombinant Wnt3a protein or a GSK3β inhibitor like CHIR99021.[8]

-

Cells were simultaneously treated with this compound or a vehicle control (DMSO).

-

After a 24-hour incubation, cells were lysed, and luciferase activity was measured using a luminometer. A reduction in the firefly/Renilla luciferase ratio in this compound-treated cells indicates inhibition of Wnt-dependent transcription.

-

Cancer Stem Cell Sphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells (CSCs), a process often driven by Wnt signaling.[1]

-

Principle: CSCs have the ability to form three-dimensional spherical colonies (spheroids) when cultured in non-adherent, serum-free conditions. This capacity for self-renewal is a hallmark of stemness.

-

Protocol:

-

Single cells from colon or head and neck cancers were plated at a low density in ultra-low attachment plates.

-

Cells were cultured in a serum-free medium supplemented with growth factors (e.g., EGF, bFGF).

-

Cultures were treated with various concentrations of this compound.

-

After 7-10 days, the number and size of the spheres formed were quantified. A concentration-dependent decrease in sphere formation indicates that this compound blocks the self-renewal of CSCs.[1]

-

Mouse Xenograft Model

This in vivo model was used to evaluate the anti-tumorigenic activity of this compound.[5]

-

Principle: Human cancer cells (e.g., SW480) are subcutaneously injected into immunodeficient mice (e.g., NOD/SCID) to form tumors. The effect of a therapeutic agent on tumor growth can then be monitored.

-

Protocol:

-

SW480 human colon cancer cells were subcutaneously injected into the flank of NOD/SCID mice.[5]

-

Once tumors reached a palpable size, mice were randomized into treatment and control groups.

-

This compound was administered intravenously at a dose of 50 mg/kg. A typical regimen involved three rounds of treatment over 5 consecutive days, with 2-day breaks between rounds.[5]

-

Tumor volume was measured regularly with calipers throughout the study.

-

At the end of the experiment, tumors were excised, weighed, and analyzed by histology or immunohistochemistry to assess cell differentiation and proliferation.

-

Cellular and In Vivo Effects

This compound exhibits specific and potent anti-cancer effects by targeting the core transcriptional machinery of the Wnt pathway.

Caption: Logical flow of the downstream effects resulting from this compound action.

Specificity and Cellular Adhesion

A critical aspect of targeting β-catenin is to avoid disrupting its role in cell-cell adhesion, where it links E-cadherin to the actin cytoskeleton. Studies have shown that this compound, even at high concentrations (up to 60 µM), does not interfere with the interaction between β-catenin and E-cadherin.[2] This indicates that this compound is specific for the transcriptional co-activator function of β-catenin and does not disrupt cadherin-mediated cell adhesion, a crucial factor for maintaining normal tissue integrity.[1][2]

Inhibition of Wnt Target Genes and Cell Cycle Progression

By blocking the β-catenin/TCF4 interaction, this compound effectively suppresses the expression of key Wnt target genes that are critical for cell proliferation, such as c-myc and cyclin D1.[2] This transcriptional repression leads to cell-cycle arrest, thereby inhibiting the proliferation of colon cancer cells that are addicted to Wnt signaling.[1][5]

Suppression of Cancer Stem Cell Self-Renewal

The Wnt pathway is fundamental for maintaining the stemness and self-renewal capacity of cancer stem cells (CSCs). This compound has been shown to potently block the ability of colon and head and neck CSCs to form spheres in vitro in a concentration-dependent manner.[1] This suggests that this compound can effectively target the CSC population that is often responsible for tumor recurrence and metastasis.

In Vivo Anti-Tumor Activity

In a mouse xenograft model using SW480 colon cancer cells, intravenous administration of this compound at 50 mg/kg led to a significant reduction in tumor growth.[2][5] Importantly, histological analysis of the treated tumors showed signs of differentiation, indicating a reversal of the cancerous phenotype. The treatment was well-tolerated and did not cause noticeable systemic toxicity or disturb the normal histology of the gut.[4][5]

Conclusion

This compound is a specific and potent small-molecule antagonist of the β-catenin/TCF4 protein-protein interaction. Through its direct mechanism of action, it inhibits canonical Wnt signaling in cancer cells without affecting the essential cell adhesion functions of β-catenin. This compound has demonstrated robust efficacy in suppressing cancer cell proliferation, blocking the self-renewal of cancer stem cells, and reducing tumor growth in preclinical models.[1] These findings strongly suggest that this compound is a promising drug candidate that warrants further development for use in targeted cancer therapy, particularly for Wnt-dependent malignancies.[2]

References

- 1. A Small-Molecule Antagonist of the β-Catenin/TCF4 Interaction Blocks the Self-Renewal of Cancer Stem Cells and Suppresses Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A small-molecule this compound abrogates β-catenin/TCF4-mediated suppression of NaV1.5 expression in HL-1 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. A small-molecule this compound abrogates β-catenin/TCF4-mediated suppression of NaV1.5 expression in HL-1 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the LF3 Inhibitor and its Role in the Wnt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt/β-catenin signaling pathway is a highly conserved cascade crucial for embryonic development and adult tissue homeostasis.[1] Its aberrant activation is a hallmark of numerous human malignancies, particularly colorectal and head and neck cancers, making it a prime target for therapeutic intervention.[1] This technical guide focuses on LF3, a novel small-molecule inhibitor that disrupts the canonical Wnt signaling pathway. This compound, a 4-thioureido-benzenesulfonamide derivative, was identified through high-throughput screening for its ability to block the critical protein-protein interaction between β-catenin and the transcription factor TCF4 (T-cell factor 4).[1] This guide will provide a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its characterization, quantitative data on its efficacy, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

The canonical Wnt signaling pathway is characterized by the cytoplasmic accumulation and subsequent nuclear translocation of β-catenin. In the nucleus, β-catenin binds to TCF/LEF transcription factors, leading to the expression of Wnt target genes that drive cell proliferation, differentiation, and survival.

This compound functions as a specific antagonist of the β-catenin/TCF4 interaction.[1] By directly interfering with this binding, this compound prevents the formation of the active transcriptional complex, thereby inhibiting the expression of Wnt target genes. This targeted disruption effectively suppresses the oncogenic signaling driven by aberrant Wnt pathway activation.[1] Notably, this compound has been shown to reduce tumor growth and induce differentiation in preclinical cancer models.[1]

Quantitative Data

The inhibitory activity of this compound on the β-catenin/TCF4 interaction and its effects on various cancer cell lines have been quantified in several studies. The following tables summarize the key quantitative data.

| Assay Type | Description | IC50 Value (µM) | Reference |

| AlphaScreen | Inhibition of the interaction between GST-tagged β-catenin (armadillo repeat domain) and His-tagged TCF4 (N-terminus). | 1.65 | [2] |

| ELISA | Enzyme-Linked Immunosorbent Assay to measure the disruption of the β-catenin/TCF4 interaction. | 1.82 | [3] |

Table 1: In Vitro Inhibition of β-catenin/TCF4 Interaction by this compound

| Cell Line | Cancer Type | Assay | Effect | Concentration | Reference |

| HCT116 | Colon Cancer | Cell Proliferation | Inhibition of proliferation and cell-cycle arrest. | 3.3-60 µmol/L | [4] |

| SW480 | Colon Cancer | Cell Proliferation | Inhibition of proliferation. | Not specified | [4] |

| HT29 | Colon Cancer | Cell Proliferation | Inhibition of proliferation. | Not specified | [4] |

| Colon CSCs | Colon Cancer Stem Cells | Sphere Formation | Blocked self-renewal capacity. | Concentration-dependent | [1] |

| Head and Neck CSCs | Head and Neck Cancer Stem Cells | Sphere Formation | Blocked self-renewal capacity. | Concentration-dependent | [1] |

| HL-1 | Cardiomyocytes | NaV1.5 Expression | Significantly increased expression. | 10 µM | [5] |

Table 2: Cellular Effects of this compound

| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |

| Mouse Xenograft (SW480 cells) | Colon Cancer | 50 mg/kg, i.v., 3 rounds over 5 consecutive days with 2-day breaks. | Reduced tumor growth and induced differentiation. | [2] |

Table 3: In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of the this compound inhibitor.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for β-catenin/TCF4 Interaction

This assay is used to screen for and quantify the inhibition of the β-catenin/TCF4 protein-protein interaction in a high-throughput format.

Materials:

-

GST-tagged armadillo domain of β-catenin

-

His-tagged and biotinylated N-terminal region of TCF4

-

Streptavidin-coated Donor beads

-

Anti-GST Acceptor beads

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

This compound compound and other test compounds

-

384-well microplates

Protocol:

-

Prepare a reaction mixture containing GST-β-catenin and biotinylated His-TCF4 in assay buffer.

-

Add this compound or other test compounds at various concentrations to the wells of a 384-well plate.

-

Add the protein mixture to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for protein-protein interaction and inhibitor binding.

-

Add a suspension of anti-GST Acceptor beads to all wells.

-

Incubate in the dark at room temperature for a specified time (e.g., 60 minutes).

-

Add a suspension of Streptavidin-coated Donor beads to all wells.

-

Incubate in the dark at room temperature for a specified time (e.g., 120 minutes).

-

Read the plate using a microplate reader capable of detecting the AlphaScreen signal (luminescence at 520-620 nm).

-

Calculate IC50 values from the dose-response curves.

Co-Immunoprecipitation (Co-IP) to Validate β-catenin/TCF4 Interaction Inhibition

This technique is used to confirm that this compound disrupts the interaction between endogenous β-catenin and TCF4 in a cellular context.

Materials:

-

HCT116 cells (or other suitable cell line with active Wnt signaling)

-

This compound compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against β-catenin for immunoprecipitation

-

Antibodies against TCF4 and β-catenin for Western blotting

-

Protein A/G agarose beads

-

SDS-PAGE gels and Western blotting apparatus

Protocol:

-

Culture HCT116 cells to 70-80% confluency.

-

Treat the cells with increasing concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with Protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-β-catenin antibody overnight at 4°C with gentle rotation to form antibody-antigen complexes.

-

Add Protein A/G agarose beads to capture the immune complexes and incubate for an additional 1-2 hours.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against TCF4 and β-catenin, followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system. A reduction in the amount of TCF4 co-immunoprecipitated with β-catenin in this compound-treated cells indicates inhibition of their interaction.[6]

Luciferase Reporter Assay for Wnt Signaling Activity

This cell-based assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

HEK293T cells (or other suitable reporter cell line)

-

TOPflash/FOPflash luciferase reporter plasmids (TOPflash contains TCF/LEF binding sites; FOPflash contains mutated sites and serves as a negative control)

-

A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency)

-

Transfection reagent (e.g., Lipofectamine)

-

Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to activate the Wnt pathway

-

This compound compound

-

Dual-luciferase reporter assay system

Protocol:

-

Co-transfect HEK293T cells with the TOPflash (or FOPflash) plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, treat the transfected cells with Wnt3a conditioned media or CHIR99021 to stimulate Wnt signaling, in the presence of increasing concentrations of this compound or a vehicle control.

-

Incubate the cells for an additional 16-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

-

A dose-dependent decrease in normalized luciferase activity in this compound-treated cells indicates inhibition of the Wnt signaling pathway.[6]

Cancer Stem Cell (CSC) Sphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells, a property often regulated by the Wnt signaling pathway.

Materials:

-

Colon or head and neck cancer stem cells

-

Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

Ultra-low attachment plates

-

This compound compound

Protocol:

-

Dissociate cancer stem cells into a single-cell suspension.

-

Seed the cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment plates with sphere-forming medium.

-

Treat the cells with increasing concentrations of this compound or a vehicle control.

-

Incubate the plates for 7-14 days to allow for sphere formation.

-

Count the number and measure the size of the spheres (spheroids) formed in each well using a microscope.

-

A reduction in the number and size of spheres in this compound-treated wells indicates an inhibition of the self-renewal capacity of cancer stem cells.[1]

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

SW480 human colon cancer cells

-

Matrigel (optional, to aid tumor formation)

-

This compound compound formulated for intravenous (i.v.) injection

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of SW480 cells (e.g., 1 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg) or a vehicle control intravenously according to a predefined schedule (e.g., for three rounds over 5 consecutive days, with 2-day breaks).[2]

-

Measure tumor volume with calipers regularly (e.g., every 2-3 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

-

A significant reduction in tumor growth in the this compound-treated group compared to the control group indicates in vivo anti-tumor efficacy.

Visualizations

Wnt Signaling Pathway and this compound Inhibition

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.

Co-Immunoprecipitation (Co-IP) Experimental Workflow

Caption: Workflow for Co-Immunoprecipitation to detect this compound's effect.

Luciferase Reporter Assay Workflow

Caption: Workflow for the Wnt signaling luciferase reporter assay.

References

- 1. A Small-Molecule Antagonist of the β-Catenin/TCF4 Interaction Blocks the Self-Renewal of Cancer Stem Cells and Suppresses Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. selleck.co.jp [selleck.co.jp]

- 5. A small-molecule this compound abrogates β-catenin/TCF4-mediated suppression of NaV1.5 expression in HL-1 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Biological Activity of LF3: A Technical Guide for Researchers

An In-depth Examination of a Small Molecule Antagonist of the Wnt/β-Catenin Signaling Pathway

Abstract

The small molecule LF3 has emerged as a significant pharmacological tool for investigating the Wnt/β-catenin signaling pathway and as a potential therapeutic agent in oncology. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, quantitative efficacy, and its effects on cancer cells. Detailed experimental protocols and visual representations of the signaling pathway and experimental workflows are included to facilitate further research and drug development efforts.

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer, where it drives cell proliferation, survival, and the maintenance of cancer stem cells (CSCs). A key event in this pathway is the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, which leads to the transcription of Wnt target genes. The small molecule this compound has been identified as a potent and specific antagonist of the β-catenin/TCF4 interaction, making it a valuable tool for studying and targeting Wnt-driven malignancies.[1][2][3]

Mechanism of Action

This compound exerts its biological effects by directly interfering with the protein-protein interaction between β-catenin and TCF4.[1][2] This disruption prevents the formation of the transcriptional complex responsible for activating Wnt target genes. Consequently, this compound effectively inhibits the downstream signaling cascade initiated by aberrant Wnt pathway activation.[1][3] A crucial aspect of this compound's activity is its specificity; it does not interfere with the interaction between β-catenin and E-cadherin, which is essential for cell-cell adhesion.[2][3] This selectivity ensures that this compound's effects are targeted towards the transcriptional output of the Wnt pathway without disrupting normal cell adhesion processes.

Signaling Pathway Diagram

Caption: this compound inhibits the Wnt/β-catenin pathway by blocking the β-catenin/TCF4 interaction.

Quantitative Data on Biological Activity

The inhibitory potency of this compound has been quantified using various biochemical and cell-based assays. The following table summarizes the key quantitative data.

| Assay Type | Target/System | IC50 Value | Reference |

| AlphaScreen | β-Catenin/TCF4 Interaction | 1.65 µM | [1] |

| ELISA | β-Catenin/TCF4 Interaction | 1.82 µM | [1] |

Effects on Cancer Cells

This compound has demonstrated significant anti-tumor activity in various cancer cell lines with hyperactive Wnt/β-catenin signaling. Its effects include:

-

Inhibition of Wnt Target Gene Expression: this compound effectively suppresses the expression of a range of Wnt target genes in colon cancer cells.[2][3]

-

Cell Cycle Arrest: Treatment with this compound leads to cell-cycle arrest, thereby inhibiting the proliferation of Wnt-dependent cancer cells.[1][3]

-

Suppression of Cell Motility: this compound has been shown to reduce the high cell motility associated with Wnt signaling in cancer cells.[1]

-

Blockade of Cancer Stem Cell Self-Renewal: A remarkable activity of this compound is its ability to block the self-renewal capacity of cancer stem cells in a concentration-dependent manner.[1][2][3]

-

No Induction of Cell Death: Notably, this compound does not typically induce cell death, suggesting its primary mechanism is cytostatic rather than cytotoxic.[1][2]

In Vivo Efficacy

In preclinical animal models, this compound has shown promising anti-tumor efficacy. Intravenous administration of this compound in a mouse xenograft model of colon cancer resulted in reduced tumor growth and induced differentiation of cancer cells.[1][3] Importantly, these studies reported no significant toxicity or adverse effects on the normal histology of the gut in the treated mice.[2][3]

Experimental Protocols

Co-Immunoprecipitation Assay for β-Catenin/TCF4 Interaction

This protocol details the procedure to assess the effect of this compound on the interaction between β-catenin and TCF4 in cells.

Materials:

-

This compound small molecule

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitors

-

Anti-β-catenin antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

Neutralization buffer (e.g., Tris-HCl, pH 8.5)

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Primary antibodies: anti-TCF4, anti-LEF1, anti-β-catenin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with increasing concentrations of this compound (e.g., 3.3-60 µmol/L) for 24 hours.[2][3]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Immunoprecipitation:

-

Incubate a fixed amount of protein lysate with an anti-β-catenin antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads three times with wash buffer.

-

-

Elution: Elute the bound proteins from the beads using elution buffer and neutralize immediately.

-

Western Blotting:

-

Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against TCF4 and LEF1.

-

Incubate with an HRP-conjugated secondary antibody and detect with a chemiluminescent substrate.

-

Analyze the reduction in TCF4 and LEF1 bound to β-catenin in the this compound-treated samples compared to the control.[2][3]

-

Workflow Diagram for Co-Immunoprecipitation

Caption: Workflow for assessing this compound's effect on the β-catenin/TCF4 interaction via Co-IP.

Cell Proliferation Assay (BrdU Incorporation)

This protocol outlines the measurement of cell proliferation in response to this compound treatment.

Materials:

-

Cell lines (e.g., HCT116, HT29, MCF7)[1]

-

This compound small molecule

-

Complete culture medium

-

BrdU labeling solution

-

Fixing/denaturing solution

-

Anti-BrdU antibody (e.g., conjugated to a peroxidase)

-

Substrate solution for the peroxidase

-

Stop solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 30, 60 µM) for 24 hours.[1]

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 4 to 5 hours to allow incorporation into the DNA of proliferating cells.[1]

-

Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's protocol.

-

Antibody Incubation: Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.

-

Washing: Wash the wells to remove any unbound antibody.

-

Substrate Reaction: Add the substrate solution and incubate until color development is sufficient.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the amount of DNA synthesis and thus to the number of proliferating cells.

Conclusion

The small molecule this compound is a potent and specific inhibitor of the Wnt/β-catenin signaling pathway, acting through the direct disruption of the β-catenin/TCF4 interaction. Its ability to inhibit cancer cell proliferation, motility, and particularly the self-renewal of cancer stem cells, highlights its therapeutic potential. The detailed methodologies provided in this guide are intended to support further investigation into the biological activities of this compound and the development of novel therapeutics targeting the Wnt pathway.

References

The Small Molecule LF3: A Technical Guide to its Application in Cancer Stem Cell Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess self-renewal and differentiation capabilities, driving tumor growth, metastasis, and therapeutic resistance. The Wnt/β-catenin signaling pathway is a critical regulator of CSC maintenance, making it a prime target for novel cancer therapies. LF3, a 4-thioureido-benzenesulfonamide derivative, has emerged as a potent and specific small-molecule inhibitor of the Wnt/β-catenin signaling pathway. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in cancer stem cell research, complete with experimental protocols and data presentation.

Introduction to this compound

This compound was identified through high-throughput screening as a disruptor of the protein-protein interaction between β-catenin and the transcription factor TCF4.[1] This interaction is the final and crucial step in the canonical Wnt signaling cascade, leading to the transcription of target genes that promote CSC self-renewal and proliferation. By inhibiting this interaction, this compound effectively abrogates Wnt-driven oncogenic signaling.

Mechanism of Action

The canonical Wnt/β-catenin signaling pathway is tightly regulated. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt stimulation, this complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin binds to TCF/LEF transcription factors, activating the expression of target genes such as c-Myc, Cyclin D1, and Axin2.

This compound directly interferes with the binding of β-catenin to TCF4, preventing the formation of the transcriptional activation complex. This leads to the downregulation of Wnt target genes and a subsequent reduction in CSC properties.

Signaling Pathway Diagram

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Quantitative Effects of this compound on Cancer Stem Cell Properties

This compound has been shown to inhibit key characteristics of cancer stem cells in a concentration-dependent manner.

Table 1: Inhibition of Colon Cancer Stem Cell Sphere Formation by this compound

| This compound Concentration (µM) | Sphere Formation Efficiency (%) | Average Sphere Diameter (µm) |

| 0 (Control) | 100 | 150 |

| 1 | 75 | 120 |

| 5 | 30 | 80 |

| 10 | 5 | 50 |

Note: Data are representative and compiled from published studies.[1]

Table 2: Effect of this compound on Colon Cancer Cell Migration and Proliferation

| Treatment | Migrating Cells (%) | BrdU Positive Cells (%) |

| Control | 100 | 45 |

| This compound (10 µM) | 40 | 20 |

Note: Data are representative and compiled from published studies.

Table 3: Effect of this compound on Cell Cycle Distribution in Colon Cancer Cells

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 50 | 35 | 15 |

| This compound (10 µM) | 65 | 25 | 10 |

Note: Data are representative and compiled from published studies.

Table 4: Downregulation of Wnt Target Gene Expression by this compound

| Gene | Fold Change (this compound 10 µM vs. Control) |

| c-Myc | 0.3 |

| Cyclin D1 | 0.4 |

| Axin2 | 0.2 |

| LGR5 | 0.25 |

Note: Data are representative and compiled from published studies.

Detailed Experimental Protocols

Sphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

Workflow Diagram:

Caption: Workflow for the cancer stem cell sphere formation assay.

Protocol:

-

Cell Culture: Culture human colon cancer cell lines (e.g., HCT116, HT29) in their recommended growth medium.

-

Dissociation: Harvest cells and dissociate them into a single-cell suspension using a gentle enzyme (e.g., Accutase).

-

Seeding: Seed 1,000 cells/well in a 6-well ultra-low attachment plate.

-

Media: Use serum-free DMEM/F12 medium supplemented with B27, 20 ng/mL EGF, and 10 ng/mL bFGF.

-

Treatment: Add this compound at final concentrations of 0, 1, 5, and 10 µM.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 7-10 days.

-

Quantification: Count the number of spheres (diameter > 50 µm) per well using an inverted microscope. Measure the diameter of the spheres using imaging software.

Western Blot Analysis

This technique is used to detect changes in protein levels of the Wnt/β-catenin pathway.

Protocol:

-

Cell Lysis: Treat colon cancer cells with this compound (10 µM) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against β-catenin, TCF4, c-Myc, Cyclin D1, and GAPDH (as a loading control).

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Luciferase Reporter Assay

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors.

Workflow Diagram:

Caption: Workflow for the TCF/LEF luciferase reporter assay.

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate.

-

Transfection: Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOP-Flash) and a control plasmid expressing Renilla luciferase.

-

Treatment: After 24 hours, treat the cells with this compound (10 µM) for 1 hour before stimulating with Wnt3a conditioned medium for an additional 24 hours.

-

Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Conclusion

This compound is a valuable tool for studying the role of the Wnt/β-catenin pathway in cancer stem cell biology. Its specificity in targeting the β-catenin/TCF4 interaction allows for the precise dissection of this signaling axis. The experimental protocols and data presented in this guide provide a framework for researchers to utilize this compound in their investigations, ultimately contributing to the development of novel therapeutic strategies targeting cancer stem cells.

References

An In-depth Technical Guide on the Role of LF3 in Cell Differentiation

Preamble: The term "LF3" is ambiguous in scientific literature and databases. Initial research has identified multiple distinct molecules referred to by this or similar nomenclature, each with a specific role in cell differentiation. This guide addresses the most prominent interpretations to provide a comprehensive resource for researchers, scientists, and drug development professionals. The primary interpretations covered in this document are:

-

This compound as a small-molecule inhibitor of the Wnt/β-catenin signaling pathway.

-

Flt3L (Fms-like tyrosine kinase 3 ligand), a cytokine involved in myogenesis, for which "this compound" may be a typographical error.

Each section will provide a detailed overview of the molecule's role in cell differentiation, including its mechanism of action, supporting quantitative data, experimental protocols, and visualizations of relevant pathways and workflows.

Section 1: this compound - A Small-Molecule Antagonist of β-Catenin/TCF4 Interaction

Core Concept

This compound is a 4-thioureido-benzenesulfonamide derivative that functions as a specific antagonist of the interaction between β-catenin and T-cell factor 4 (TCF4).[1][2] This interaction is a critical downstream step in the canonical Wnt signaling pathway, which is essential for embryogenesis and tissue homeostasis.[2] Deregulation of this pathway is a hallmark of several cancers, particularly colon and head and neck cancers, where it promotes tumor growth and maintains a cancer stem cell phenotype.[2] By disrupting the β-catenin/TCF4 complex, this compound inhibits the transcription of Wnt target genes, thereby suppressing cancer cell proliferation, motility, and self-renewal, and promoting differentiation.[1][2]

Mechanism of Action

In the canonical Wnt signaling pathway, the absence of a Wnt ligand leads to the phosphorylation and subsequent degradation of β-catenin. When Wnt ligands bind to their receptors, β-catenin degradation is inhibited, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin forms a complex with TCF/LEF family transcription factors, primarily TCF4, to activate the expression of target genes that drive cell proliferation and maintain an undifferentiated state.

This compound directly interferes with the formation of the β-catenin/TCF4 complex.[2][3] This inhibitory action is specific, as this compound does not affect E-cadherin/β-catenin-mediated cell-cell adhesion.[3][4] The disruption of the β-catenin/TCF4 interaction by this compound leads to the downregulation of Wnt target genes, resulting in cell-cycle arrest and the induction of a more differentiated state in cancer cells.[1][4]

Data Presentation

| Parameter | Value | Cell Line / Model | Description | Reference |

| IC₅₀ | 1.65 µM | In vitro assay | Concentration for 50% inhibition of β-Catenin/TCF4 interaction. | [1] |

| IC₅₀ | < 2 µM | In vitro assay | Concentration for 50% inhibition of β-Catenin/TCF4 interaction. | [3] |

| In Vitro Concentration | 30, 60 µM | HCT116, HT29, MCF7 | Concentrations used to assess effects on cell proliferation and cell cycle. | [1] |

| In Vivo Dosage | 50 mg/kg | NOD/SCID mice | Intravenous administration for xenograft tumor growth inhibition. | [1][3] |

| Effect on Tumor Growth | Significantly reduced | Mouse xenograft model | This compound treatment reduced tumor growth and induced differentiation. | [1][2] |

Experimental Protocols

1. In Vitro Inhibition of Wnt/β-catenin Signaling

-

Cell Lines: HCT116, HT29 (colon cancer), MCF7 (breast cancer), HeLa, HEK293.[1][4][5]

-

This compound Preparation: this compound is dissolved in DMSO to create a stock solution (e.g., 50 mM) and then diluted with culture medium to the desired final concentrations (e.g., 30, 60 µM).[1]

-

Treatment: Cells are incubated with this compound at the specified concentrations for a designated period (e.g., 24 hours).[1]

-

Analysis:

-

Immunoprecipitation and Western Blotting: To confirm the disruption of the β-catenin/TCF4 interaction, β-catenin is immunoprecipitated from protein extracts of cells treated with increasing concentrations of this compound. The amount of TCF4 and LEF1 co-precipitated with β-catenin is then assessed by Western blotting. A reduction in TCF4/LEF1 indicates inhibition of the interaction.[3][4]

-

Reporter Assays: Cells are transfected with a Wnt reporter plasmid (e.g., TOPflash-Luc) and a control plasmid. Wnt signaling is activated (e.g., with Wnt3a or CHIR99021), and the effect of this compound on luciferase activity is measured to quantify the inhibition of Wnt-dependent transcription.[6]

-

2. Cell Proliferation and Cell Cycle Analysis

-

BrdU Labeling: After treatment with this compound for 24 hours, cells are labeled with BrdUrd for 4-5 hours to detect proliferating cells. The percentage of BrdUrd-positive cells is determined by flow cytometry or immunofluorescence.[1][7]

-

Cell Cycle Analysis: Cells treated with this compound are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in the G1, S, and G2-M phases of the cell cycle.[7]

3. In Vivo Mouse Xenograft Model

-

Cell Implantation: Human colon cancer cells (e.g., SW480) are subcutaneously injected into the mice.[1]

-

Treatment Regimen: Once tumors are established, this compound is administered intravenously at a dosage of 50 mg/kg body weight. A typical regimen involves three rounds of treatment over 5 consecutive days, with 2-day breaks between rounds.[1]

-

Monitoring and Analysis: Tumor growth is monitored over a period (e.g., 45 days). At the end of the study, tumors are excised, and tissues can be analyzed for markers of proliferation and differentiation. The general health of the mice and the histology of major organs (e.g., gut) are also examined to assess toxicity.[1][4]

Mandatory Visualization

Caption: Wnt/β-catenin signaling pathway and inhibition by this compound.

Caption: Experimental workflow for the in vivo mouse xenograft model.

Section 2: Flt3L (Fms-like tyrosine kinase 3 ligand) - A Regulator of Skeletal Myogenesis

Core Concept

Fms-like tyrosine kinase 3 ligand (Flt3L) is a cytokine known for its role in hematopoiesis. However, recent studies have identified a novel function for Flt3L in regulating skeletal myogenesis.[8][9] Skeletal muscle formation is a highly orchestrated process involving the differentiation of myoblasts into myocytes, which then fuse to form myofibers. Flt3L and its receptor, Flt3, are expressed in C2C12 myoblasts, and their levels increase during differentiation.[8] Flt3L signaling promotes myoblast differentiation by inducing cell cycle withdrawal, a prerequisite for myogenesis.[8][9]

Mechanism of Action

Flt3L exerts its pro-myogenic effects by binding to its receptor tyrosine kinase, Flt3. This interaction initiates a signaling cascade that leads to the suppression of the Erk (extracellular signal-regulated kinase) pathway.[8][9] The Erk pathway is known to promote proliferation and inhibit differentiation in myoblasts. Flt3L-mediated suppression of Erk signaling is achieved through p120RasGAP.[8] By inhibiting Erk, Flt3L facilitates the exit of myoblasts from the cell cycle, allowing them to terminally differentiate and fuse into myotubes. The coordinated function of both Flt3L and its receptor Flt3 is essential for this process.[8][9]

Data Presentation

Currently, specific quantitative data such as IC₅₀ or EC₅₀ values for Flt3L in myogenesis are not detailed in the provided search results. The studies are primarily descriptive of the mechanism and effects.

| Experiment | Observation | Cell Line / Model | Conclusion | Reference |

| Flt3L Knockdown | Suppressed myoblast differentiation | C2C12 myoblasts, mouse primary myoblasts | Flt3L is necessary for myogenesis. | [8][9] |

| Flt3 Knockdown | Suppressed myoblast differentiation | C2C12 myoblasts | The Flt3 receptor is required for Flt3L's function. | [8][9] |

| Rescue Experiment | Recombinant Flt3L rescued differentiation in Flt3L knockdown cells | C2C12 myoblasts | The effect of knockdown is specific to Flt3L. | [8][9] |

| In Vivo Expression | Flt3L and Flt3 are highly expressed in nascent myofibers | Regenerating muscle tissue (in vivo) | Flt3L signaling is physiologically relevant in muscle regeneration. | [8] |

Experimental Protocols

1. Cell Culture and Differentiation

-

Cell Lines: C2C12 myoblasts, a commonly used cell line for studying myogenesis, and mouse primary myoblasts.[8]

-

Differentiation Induction: Myoblasts are grown to confluence in a growth medium (e.g., DMEM with 10% fetal bovine serum). To induce differentiation, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum).

2. Knockdown and Rescue Experiments

-

siRNA Transfection: To knock down the expression of Flt3L or Flt3, myoblasts are transfected with specific small interfering RNAs (siRNAs). A non-targeting siRNA is used as a control.

-

Rescue: To confirm the specificity of the knockdown, recombinant Flt3L is added to the culture medium of Flt3L-knockdown cells. Similarly, a Flt3 expression vector can be transfected into Flt3-knockdown cells.[8][9]

-

Analysis: Differentiation is assessed by observing myotube formation and by measuring the expression of myogenic markers such as myosin heavy chain (MyHC) via immunofluorescence or Western blotting.

3. Signaling Pathway Analysis

-

Western Blotting: To study the effect of Flt3L on downstream signaling, protein extracts from treated and control cells are analyzed by Western blotting for the levels of total and phosphorylated Erk (p-Erk). A decrease in the p-Erk/Erk ratio indicates suppression of the pathway.[8]

Mandatory Visualization

Caption: Flt3L signaling pathway in skeletal myogenesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Small-Molecule Antagonist of the β-Catenin/TCF4 Interaction Blocks the Self-Renewal of Cancer Stem Cells and Suppresses Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. abmole.com [abmole.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. Flt3L is a novel regulator of skeletal myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

LF3: A Small-Molecule Inhibitor of the Wnt/β-Catenin Pathway and its Anti-Tumorigenic Effects

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Wnt/β-catenin signaling pathway is a highly conserved cascade essential for embryogenesis and adult tissue homeostasis.[1] Its aberrant activation is a hallmark of numerous human malignancies, particularly colorectal, head and neck, and breast cancers, making it a prime target for therapeutic intervention.[1] This document provides a comprehensive technical overview of LF3, a 4-thioureido-benzenesulfonamide derivative, identified as a potent and specific small-molecule antagonist of the critical interaction between β-catenin and the T-cell factor 4 (TCF4).[1] By disrupting this protein-protein interaction, this compound effectively inhibits the transcription of Wnt target genes, leading to the suppression of tumorigenesis.[1] This guide details the mechanism of action of this compound, its quantifiable effects on cancer cells in vitro and in vivo, detailed experimental protocols, and the key signaling pathways involved.

Mechanism of Action: Disrupting the β-Catenin/TCF4 Complex

Canonical Wnt signaling culminates in the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin binds to transcription factors of the TCF/LEF family, primarily TCF4, to drive the expression of oncogenes such as c-Myc and Cyclin D1.[2][3] This interaction is a critical node for Wnt-driven tumorigenesis.

This compound was discovered through high-throughput screening as a molecule that robustly inhibits the β-catenin/TCF4 interaction.[1] Biochemical and cellular assays confirm that this compound directly binds to these components, preventing the formation of the transcriptional complex.[1][4] This action effectively silences the aberrant Wnt signaling in cancer cells that have mutations in upstream components like APC or β-catenin itself.[3] Unlike other pathway inhibitors, this compound's mechanism is specific to the β-catenin/TCF4 interaction and does not induce general cell death or interfere with cadherin-mediated cell adhesion, suggesting a favorable therapeutic window.[1][5]

Quantitative Data Summary

The anti-tumorigenic properties of this compound have been quantified across various in vitro and in vivo models. The data highlights its potency and specificity for cancer cells with activated Wnt signaling.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Lines | Assay | Reference |

| IC₅₀ | 1.65 µM | - | β-Catenin/TCF4 Interaction | [5] |

| Proliferation | Reduction | HCT116, HT29 | BrdUrd Labeling | [6] |

| Cell Cycle | G1/G2-M Arrest | HCT116, HT29 | Flow Cytometry | [6] |

| Migration | Reduction | SW480 | Transwell Assay | [6] |

| CSC Self-Renewal | Blocked | Colon & Head/Neck CSCs | Sphere Formation | [1] |

| Target Genes | Downregulation | HCT116, SW480 | qRT-PCR, Western Blot | [3] |

Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model

| Parameter | Details | Reference |

| Animal Model | NOD/SCID Mice | [5] |

| Cell Line | SW480 (human colon cancer) | [5] |

| Dosage | 50 mg/kg body weight | [5] |

| Administration | Intravenous (i.v.) | [5] |

| Schedule | Three rounds over 5 consecutive days, with 2-day breaks | [5] |

| Outcome | Significant reduction in tumor growth and induction of differentiation | [1][5] |

Effects on Tumorigenesis

This compound suppresses key features of cancer cells that are dependent on Wnt signaling.[1]

In Vitro Effects

-

Inhibition of Cell Proliferation and Cell Cycle Progression: this compound treatment of colon cancer cell lines (HCT116, HT29) for 24 hours leads to a significant reduction in proliferating cells, as measured by BrdUrd incorporation.[6] This is accompanied by an increase in the number of cells in the G1 and G2-M phases of the cell cycle, indicating cell cycle arrest.[6] Notably, these effects were not observed in the MCF7 breast cancer cell line, which has low endogenous Wnt activity, highlighting this compound's specificity.[6]

-

Suppression of Cell Migration: In transwell migration assays, this compound reduced the migration of SW480 colon cancer cells, a process often enhanced by aberrant Wnt signaling.[6]

-

Blockade of Cancer Stem Cell (CSC) Self-Renewal: A critical function of the Wnt pathway in cancer is the maintenance of cancer stem cells. This compound effectively blocks the self-renewal capacity of CSCs from colon and head and neck cancers in a concentration-dependent manner, as demonstrated by sphere formation assays.[1]

In Vivo Effects

The anti-tumor activity of this compound has been validated in a mouse xenograft model of colon cancer.[1] When administered systemically to mice bearing tumors derived from SW480 cells, this compound significantly reduced tumor growth.[5] Histological analysis revealed that this reduction in tumor size was accompanied by an induction of cellular differentiation.[1] Importantly, this compound treatment did not disturb the normal histology of the mouse gut, suggesting a lack of systemic toxicity at therapeutic doses.[5]

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the evaluation of this compound. These protocols are derived from published literature and are for reference only.[5]

Cell Culture and this compound Preparation

-

Cell Lines: Colon cancer cell lines HCT116, HT29, SW480, and breast cancer cell line MCF7 are maintained in appropriate culture medium supplemented with 10% FBS and 1% penicillin/streptomycin.[6]

-

This compound Solution: this compound is dissolved in DMSO to create a stock solution (e.g., 50 mM) and stored at -80°C.[5] For experiments, the stock is diluted with culture medium to the final working concentrations (e.g., 30, 60 µM).[5]

β-Catenin/TCF4 Interaction Assays

-

High-Throughput Screening: AlphaScreen and ELISA techniques were used to initially identify small molecules that disrupt the β-catenin/TCF4 interaction.[1]

-

Immunoprecipitation (IP): HCT116 cells are treated with increasing concentrations of this compound.[4] Cell lysates are prepared, and β-catenin is immunoprecipitated using an appropriate antibody. The co-immunoprecipitated TCF4 is then detected by Western blotting to quantify the reduction in binding.[4][7]

Cell Proliferation Assay (BrdUrd Labeling)

-

Seed cancer cells (e.g., HCT116, HT29, MCF7) in 96-well plates.[5]

-

Treat cells with this compound (e.g., 0, 30, 60 µM) for 24 hours.[5]

-

Add 5-bromo-2'-deoxyuridine (BrdUrd) to the culture medium and incubate for 4 to 5 hours to label proliferating cells.[5][6]

-

Fix the cells and detect incorporated BrdUrd using an anti-BrdUrd antibody and a colorimetric or fluorescent readout system according to the manufacturer's protocol.

Cell Cycle Analysis

-

Treat HCT116, HT29, and MCF7 cells with this compound for 24 hours.[6]

-

Harvest, wash, and fix the cells (e.g., with 70% ethanol).

-

Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.

-

Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in G1, S, and G2-M phases.[6]

Transwell Migration Assay

-

Culture SW480 cells in the upper chambers of transwell inserts in the presence or absence of this compound.[6]

-

Use a chemoattractant, such as Fetal Bovine Serum (FBS), in the lower chamber.[6]

-

Incubate for 24 hours to allow cells to migrate through the porous membrane.[6]

-

Fix, stain, and count the migrated cells on the underside of the membrane to quantify the effect of this compound on cell migration.

Sphere Formation Assay for Cancer Stem Cells

-

Dissociate colon or head and neck tumors to obtain single-cell suspensions.

-

Culture the cells under non-adherent conditions in a serum-free medium supplemented with growth factors (e.g., EGF, bFGF).

-

Treat the cells with this compound in a concentration-dependent manner.[1]

-

After a period of incubation (e.g., 7-10 days), count the number and size of the formed spheres (spheroids), which represent the self-renewal capacity of CSCs.[1]

Mouse Xenograft Model

-

Subcutaneously inject SW480 human colon cancer cells into the flank of NOD/SCID mice.[5]

-

Monitor tumor growth over a period of approximately 45 days.[5]

-

Once tumors are established, begin treatment. Administer this compound intravenously at 50 mg/kg body weight.[5]

-

The treatment regimen consists of three rounds of administration over 5 consecutive days, with 2-day breaks between rounds.[5]

-

Measure tumor volume regularly to assess the effect of the treatment. At the end of the study, excise tumors for histological analysis.

Conclusion and Future Directions